4-Anilino-6-methylpyrimidine-5-carbonitrile 4-Anilino-6-methylpyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 89549-71-3
VCID: VC17300619
InChI: InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

4-Anilino-6-methylpyrimidine-5-carbonitrile

CAS No.: 89549-71-3

Cat. No.: VC17300619

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-Anilino-6-methylpyrimidine-5-carbonitrile - 89549-71-3

Specification

CAS No. 89549-71-3
Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 4-anilino-6-methylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16)
Standard InChI Key JICRBABGJMNRCM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC=N1)NC2=CC=CC=C2)C#N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-anilino-6-methylpyrimidine-5-carbonitrile combines a pyrimidine ring with strategically placed functional groups that influence its electronic and steric properties.

Molecular Formula and Key Features

  • Molecular Formula: C12H11N5C_{12}H_{11}N_5

  • Structural Components:

    • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

    • 4-Anilino Substituent: A phenylamine group (-NHPh) introducing aromaticity and potential hydrogen-bonding sites.

    • 6-Methyl Group: Enhances lipophilicity and steric bulk.

    • 5-Carbonitrile: A strong electron-withdrawing group that modulates reactivity and dipole interactions .

Spectroscopic and Computational Data

While experimental data for this specific compound are sparse, analogs such as 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile (PubChem CID: 21784480) provide insights into predicted properties :

PropertyValue (Analog)Method/Conditions
Collision Cross Section134.9–146.8 ŲPredicted via CCS algorithms
Molecular Weight273.76 g/mol (Analog)Calculated from formula

The anilino group’s electron-donating effects may slightly increase the compound’s polarizability compared to methoxy or amino derivatives .

Synthetic Approaches

The synthesis of pyrimidine-5-carbonitriles typically involves multicomponent reactions (MCRs) or nucleophilic substitution. For 4-anilino-6-methylpyrimidine-5-carbonitrile, two primary routes are proposed:

Nucleophilic Aromatic Substitution

Route: Reacting 4-chloro-6-methylpyrimidine-5-carbonitrile with aniline under basic conditions.

  • Reagents: Aniline, potassium carbonate, dimethylformamide (DMF).

  • Conditions: 80–100°C, 12–24 hours .

  • Mechanism:

    4-Cl-Pyrimidine+PhNH2Base4-Anilino-Pyrimidine+HCl\text{4-Cl-Pyrimidine} + \text{PhNH}_2 \xrightarrow{\text{Base}} \text{4-Anilino-Pyrimidine} + \text{HCl}

This method mirrors strategies used to introduce aryl amino groups into pyrimidine cores .

Multicomponent Cyclocondensation

Route: One-pot reaction of malononitrile, guanidine, and substituted aldehydes.

  • Catalyst: Piperidine or sodium acetate.

  • Conditions: Reflux in ethanol or microwave irradiation (210 W, 5–10 min) .

  • Yield: 55–90%, depending on substituents .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbonitrile and anilino groups. Limited water solubility.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the carbonitrile group .

Predicted ADMET Profiles

  • LogP: ~2.1 (estimated), indicating moderate lipophilicity.

  • H-Bond Donors/Acceptors: 2 donors (NH), 4 acceptors (N, CN) .

Biological Activities and Mechanisms

Pyrimidine-5-carbonitriles exhibit diverse biological activities, as highlighted in recent reviews :

Antimicrobial Activity

  • Efficacy: Pyrimidine derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The methyl and anilino groups serve as handles for structure-activity relationship (SAR) studies.

  • Case Study: Analog EVT-2917953 (EvitaChem) demonstrates kinase inhibitory activity, underscoring the scaffold’s utility.

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